CAY10685

Description

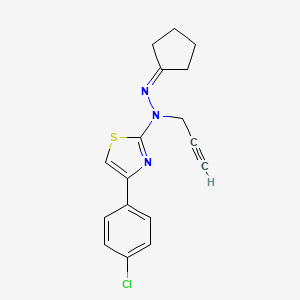

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMHEOHMFFSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Dissection of Cay10685 Mediated Enzymatic Inhibition

Specificity and Potency of N-Acetyltransferase 10 (NAT10) Inhibition by CAY10685

The interaction between this compound and NAT10 is characterized by a high degree of specificity and potency. This interaction has been explored through kinetic studies, comparative analyses, and investigations into the binding mechanism at the enzyme's active site.

Kinetic Characterization of this compound Interaction with NAT10

While detailed kinetic constants such as IC50 or Ki values are not extensively documented in publicly available literature, computational studies have provided insight into the potency of the interaction between this compound and NAT10. Molecular docking analyses have been used to calculate the binding energy, offering a proxy for the stability of the enzyme-inhibitor complex. These studies compare the binding of this compound to that of Acetyl-Coenzyme A (Acetyl-CoA), the natural substrate for NAT10's acetylation reaction. The comparable binding scores suggest that this compound is a strong binder to the active site of the enzyme. researchgate.net

Table 1: Comparative Molecular Docking Binding Scores for NAT10

| Compound | Binding Score |

|---|---|

| This compound (Remodelin) | -5.3 |

| Acetyl-CoA | -5.691 |

This table displays the calculated binding scores from molecular docking simulations, indicating a similar binding affinity between the inhibitor this compound and the natural substrate Acetyl-CoA to the N-Acetyltransferase 10 (NAT10) enzyme. researchgate.net

Comparative Analysis of this compound Selectivity Against Other Acetyltransferases

The selectivity of a chemical inhibitor is a crucial aspect of its utility as a research tool and potential therapeutic agent. Studies designed to identify the cellular targets of this compound have indicated a high degree of selectivity for NAT10. In experiments using a "clickable" analog of the inhibitor to pull down associated proteins from cell lysates, NAT10 was the only lysine (B10760008) acetyltransferase (KAT) protein identified. nih.gov This finding suggests that this compound does not broadly inhibit other acetyltransferases, making it a specific tool for studying the functions of NAT10.

Investigations into the Active Site Binding and Inhibitory Mechanism of this compound

Molecular modeling and docking studies have provided a structural basis for the inhibitory action of this compound. These investigations reveal that this compound binds directly within the acetyl-CoA binding pocket of the NAT10 enzyme. researchgate.net By occupying this site, this compound physically obstructs the binding of the endogenous substrate, Acetyl-CoA. This mode of action is characteristic of a competitive inhibition mechanism. researchgate.net The binding is stabilized by interactions with specific amino acid residues within the active site. Further validating this mechanism, research has shown that mutating a key residue (G641E) within this binding pocket abrogates the catalytic activity of NAT10, and this mutant enzyme cannot be further inhibited by this compound. nih.gov This confirms that the inhibitor's function is directly tied to its interaction with the enzyme's catalytic domain.

This compound-Induced Modulation of Chromatin Organization

The inhibition of NAT10 by this compound has significant downstream effects on the structure and organization of the cell nucleus. These effects range from alterations in histone acetylation to large-scale changes in nuclear architecture and chromatin structure, impacting fundamental processes like DNA replication.

Effects of this compound on Nuclear Architecture and Chromatin Higher-Order Structure

Treatment with this compound has been observed to correct defects in nuclear morphology, particularly in cellular models of diseases like Hutchinson-Gilford progeria syndrome (HGPS) and in cells depleted of Lamin A/C. nih.govnih.gov This restoration of normal nuclear structure is partly achieved through the reorganization of the microtubule network, which is thought to release aberrant physical forces exerted on the nuclear envelope. nih.gov

Beyond its effects on the nuclear periphery, this compound impacts the internal organization of chromatin. NAT10 has been found to be a component of the prereplication complex and to bind directly to DNA replication origins. mdpi.com By inhibiting NAT10 with this compound, the rate of DNA replication is slowed. mdpi.com This demonstrates a direct role for NAT10 in the mechanics of DNA replication, a process that is intimately linked with the establishment and maintenance of higher-order chromatin structure. mdpi.com The interaction of NAT10 with essential replication proteins like CDC6 further solidifies its position as a key factor in organizing chromatin at these critical functional sites. mdpi.com

Regulatory Consequences of this compound on Gene Expression Profiles

The inhibition of N-acetyltransferase 10 (NAT10) by this compound (Remodelin) has profound regulatory consequences on global gene expression profiles. By modulating NAT10's activity, this compound influences chromatin organization, mRNA stability, and the expression of a multitude of genes involved in critical cellular processes, including cell cycle, apoptosis, and cellular differentiation.

In the context of cancer, treatment with this compound has been shown to alter the expression of key oncogenes and tumor suppressor genes. For instance, in acute myeloid leukemia (AML) cells, NAT10 inhibition leads to an upregulation of genes associated with endoplasmic reticulum (ER) stress, such as CHOP, PERK, and IRE1, ultimately inducing apoptosis. acs.org Concurrently, a decrease in the expression of crucial cell cycle regulators, including CDK2, CDK4, Cyclin D1, and Cyclin E, has been observed. acs.org

Furthermore, studies in cervical cancer have utilized RNA sequencing (RNA-seq) to create a comprehensive profile of gene expression changes following NAT10 knockdown, a condition mimicked by this compound treatment. These analyses revealed a significant number of differentially expressed genes. For example, in HeLa cells, 736 genes were upregulated and 970 were downregulated, while in SiHa cells, 449 genes were upregulated and 337 were downregulated. medsci.org Gene Ontology (GO) analysis of these differentially expressed genes indicated enrichment in pathways central to cancer progression. medsci.org One of the identified target genes, HNRNPUL1, was shown to be positively regulated by NAT10 through ac4C modification, which enhances its mRNA stability. medsci.org

The tables below provide a summary of representative genes and pathways affected by NAT10 inhibition, based on data from various studies.

| Gene | Cell/Disease Context | Effect on Expression | Associated Function |

|---|---|---|---|

| CHOP | Acute Myeloid Leukemia | Upregulation | ER Stress, Apoptosis |

| PERK | Acute Myeloid Leukemia | Upregulation | ER Stress, Apoptosis |

| IRE1 | Acute Myeloid Leukemia | Upregulation | ER Stress, Apoptosis |

| CDK2 | Acute Myeloid Leukemia | Downregulation | Cell Cycle Progression |

| Cyclin D1 | Acute Myeloid Leukemia | Downregulation | Cell Cycle Progression |

| HNRNPUL1 | Cervical Cancer | Downregulation | RNA Binding, Splicing |

| CDC6 | Prostate Cancer | Downregulation | DNA Replication |

| AR | Prostate Cancer | Downregulation | Androgen Receptor Signaling |

| Pathway | Cell/Disease Context | General Effect |

|---|---|---|

| Cell Cycle | Various Cancers | Inhibition |

| Apoptosis | Acute Myeloid Leukemia | Induction |

| ER Stress Response | Acute Myeloid Leukemia | Activation |

| Epithelial-Mesenchymal Transition (EMT) | Breast Cancer, Non-Small Cell Lung Cancer | Reversal/Inhibition |

| DNA Repair | Human Embryonic Stem Cells | Modulation |

In studies on Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease, this compound was found to rebalance (B12800153) the gene expression profile by restoring the function of the nuclear import protein Transportin-1 (TNPO1). This leads to normalized chromatin organization and correction of aberrant gene expression associated with the disease. nih.gov

The widespread impact of this compound on gene expression underscores the central role of NAT10 in regulating the transcriptome. By influencing both the epigenetic landscape through histone acetylation and the post-transcriptional fate of RNAs through ac4C modification, NAT10 acts as a critical hub in gene regulation. Consequently, its inhibition by this compound provides a powerful approach to modulate these complex regulatory networks.

Applications of Cay10685 in Advanced Chemical Biology Methodologies

Leveraging the Alkyne Moiety of CAY10685 for Bioorthogonal Conjugation

The terminal alkyne group within the structure of this compound is a key functional handle that enables its use in bioorthogonal "click chemistry" reactions. These reactions are highly specific and can occur within a biological system without interfering with native biochemical processes, thus allowing for the precise labeling and study of molecules of interest.

Development of Click Chemistry-Based Labeling Strategies with this compound

The presence of the alkyne group makes this compound an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These click chemistry strategies allow for the covalent attachment of various reporter tags to this compound after it has interacted with its cellular targets. Researchers can conjugate this compound to fluorophores for imaging, to biotin (B1667282) for affinity purification and identification of binding partners, or to other moieties for specific functional studies. The versatility of this approach allows for the development of tailored labeling strategies to address a wide range of biological questions.

Visualization and Subcellular Localization Studies Using this compound Probes

By attaching a fluorescent dye to this compound via click chemistry, it is possible to visualize the subcellular localization of the compound and, by extension, its potential sites of action. This technique can provide valuable insights into where the target HATs are located and where the inhibition of acetylation is occurring within the cell. For example, fluorescence microscopy can reveal whether this compound accumulates in the nucleus, cytoplasm, or specific organelles, thereby helping to narrow down the specific HATs and cellular processes it affects.

Quantitative Proteomic Approaches for Identifying this compound Binding Partners

A powerful application of the alkyne handle on this compound is the identification of its direct protein binding partners using quantitative proteomics. In a typical workflow, cells are treated with this compound. Subsequently, the alkyne-tagged compound, along with any covalently or tightly bound proteins, is "clicked" to a biotin azide. The resulting biotinylated protein complexes can then be enriched from the cell lysate using streptavidin-coated beads. Finally, the captured proteins are identified and quantified by mass spectrometry. This approach allows for an unbiased, proteome-wide identification of the proteins that interact with this compound, providing a comprehensive view of its target profile and potential off-target effects.

This compound as an Investigative Tool for Epigenetic Pathway Elucidation

As an inhibitor of lysine (B10760008) acetyltransferases, this compound directly impacts the epigenetic landscape of the cell. The acetylation of histones is a key mechanism for regulating chromatin structure and gene expression. By inhibiting HATs, this compound can be used to probe the functional consequences of reduced histone acetylation and its interplay with other epigenetic modifications.

Exploring Interplay Between Acetylation and Other Epigenetic Modifications through this compound Perturbation

The state of chromatin is determined by a complex interplay of various epigenetic marks, including histone methylation, phosphorylation, and ubiquitination, as well as DNA methylation. This compound provides a means to specifically perturb the acetylation component of this "histone code." By treating cells with this compound and subsequently analyzing other epigenetic marks, researchers can investigate the crosstalk and dependencies between acetylation and other modifications. For instance, one could examine whether the inhibition of acetylation by this compound leads to compensatory changes in histone methylation patterns at specific gene promoters or enhancers. Such studies are crucial for understanding the intricate regulatory networks that govern gene expression. Its ability to inhibit N-acetyltransferase 10 activity has been utilized to modulate chromatin organization in studies of nuclear architecture associated with cancer and certain laminopathies. targetmol.cn

Cellular Responses and Phenotypic Alterations Induced by Cay10685

Analysis of CAY10685 Effects on Fundamental Cellular Processes in In Vitro Systems

Research into this compound has explored its impact on fundamental cellular processes in controlled laboratory settings. These studies aim to elucidate how the compound influences the basic functions of cells.

Modulation of Cell Proliferation and Viability by this compound in Model Organisms

Cell proliferation and viability are critical indicators of cellular health and response to external agents. In vitro studies using various cell lines serve as model systems to assess the effects of compounds like this compound on these processes. Measuring cell viability often involves quantifying the number of living cells through methods like assessing cell morphology, membrane permeability (e.g., Trypan Blue exclusion), or metabolic activity assays (e.g., MTT, XTT, WST-1). takarabio.com Cell proliferation can be evaluated by directly counting cells, using clonogenic assays, or measuring DNA synthesis through labeled nucleotide incorporation. takarabio.com

While general methods for assessing cell viability and proliferation are well-established, specific detailed findings on the modulation of these processes directly by this compound in broad model organisms were not extensively detailed in the provided search results. However, studies on cancer cell lines, discussed in Section 4.2.2, do touch upon the compound's effect on proliferation in those specific contexts.

Influence of this compound on Cell Cycle Dynamics and Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Perturbations in this cycle can result in uncontrolled proliferation or cell death. Histone acetyltransferases (HATs), which are inhibited by analogs like this compound, play a role in regulating the cell cycle by acetylating key proteins such as p53 and Rb. Acetylation of p53 can promote cell cycle arrest, while acetylation of Rb affects its interaction with the E2F transcription factor, influencing the transition from the G1 to the S phase. The activity of HATs is crucial for proper cell cycle progression and preventing abnormalities during cell division.

Some studies on related compounds or in the context of specific diseases, such as cancer, indicate effects on cell cycle progression. For instance, a cell-active analog of CPTH2, which this compound is noted to be, has been linked to inducing cell cycle arrest. glpbio.com However, specific comprehensive data solely on this compound's influence on cell cycle dynamics across various model systems was not prominently available in the search results.

Investigation of Apoptotic and Necrotic Pathways Triggered by this compound

Apoptosis and necrosis are two primary mechanisms of cell death. Apoptosis is a programmed process, while necrosis is typically a lytic event resulting from injury. The involvement of HATs in regulating proteins like p53 suggests a potential link between their inhibition and the induction of apoptosis, as acetylated p53 can enhance its transcriptional activity, promoting apoptosis.

While the search results mention that related compounds or mechanisms involving HAT inhibition can induce apoptosis glpbio.comdoria.fi, direct detailed studies specifically investigating the apoptotic and necrotic pathways triggered solely by this compound across various cell types were not a central theme in the provided information. Studies on cancer cell lines (Section 4.2.2) might provide some insights into cell death mechanisms in a disease context.

This compound in the Study of Disease-Associated Cellular Phenotypes

This compound's utility extends to the study of cellular phenotypes associated with specific diseases, particularly those involving nuclear structure and proliferation abnormalities.

Reversal or Mitigation of Nuclear Architecture Defects in Laminopathy Cellular Models by this compound

Laminopathies are a group of genetic disorders caused by mutations in genes encoding nuclear envelope proteins, most commonly LMNA, which codes for lamins A and C. nih.govnih.gov These mutations can lead to defects in nuclear architecture, affecting nuclear shape, mechanics, and chromatin organization. nih.gov this compound has been used to study changes in nuclear architecture associated with certain laminopathies, specifically through its ability to inhibit N-acetyltransferase 10 (NAT10) activity. netascientific.combiomol.comtargetmol.cn Research indicates that chemical inhibition of NAT10 can correct defects observed in laminopathic cells. caymanchem.com This suggests that modulating NAT10 activity with compounds like this compound holds potential for mitigating the nuclear architecture abnormalities characteristic of these diseases. Cellular models, including patient-derived induced pluripotent stem cells (iPSCs) differentiated into relevant cell types like cardiomyocytes, are valuable tools for studying the mechanisms of laminopathies and testing potential therapeutic interventions. nih.govfondazionetelethon.itresearchgate.net

Mechanistic Research on this compound Activity in Various Cancer Cell Lines

This compound has been employed in mechanistic research involving various cancer cell lines, primarily due to its role as a NAT10 inhibitor and its connection to chromatin organization and cell cycle regulation, processes often dysregulated in cancer. netascientific.combiomol.comtargetmol.cn While direct comprehensive studies focusing solely on this compound's detailed mechanisms across a wide range of cancer cell lines were not extensively detailed in the search results, its classification as a cell-active compound used to study nuclear architecture changes associated with cancer implies its application in this field. netascientific.combiomol.comtargetmol.cn

Research involving related compounds or targeting similar pathways provides context. For example, inhibitors of HATs, the class of enzymes that this compound's analog CPTH2 targets, are known to influence cell proliferation, differentiation, and apoptosis in the context of cancer. Additionally, studies on novel small molecules targeting the Hsp90/Cdc37 interface have shown inhibition of 2D proliferation in breast, pancreatic, and lung cancer cell lines and blockage of 3D spheroids and microtumor growth. mdpi.comnih.govresearchgate.net While this compound is mentioned in the context of purchasing materials for such studies mdpi.comnih.govresearchgate.net, the specific detailed mechanistic findings of this compound itself on a broad spectrum of cancer cell lines and the precise pathways involved were not the primary focus of the provided search snippets. However, its use in studying nuclear architecture changes in cancer netascientific.combiomol.comtargetmol.cn suggests its application in understanding how alterations in chromatin organization contribute to cancer phenotypes.

Exploration of this compound Effects in Other Pathological Cellular Contexts

This compound, a cell-active analog of the lysine (B10760008) acetyltransferase inhibitor CPTH2, has been explored for its effects in various pathological cellular contexts, primarily linked to its inhibitory activity against N-acetyltransferase 10 (NAT10). nih.gov NAT10 is known to play roles in cellular processes, including chromatin organization and the modification of tRNA and rRNA. By inhibiting NAT10, this compound can modulate chromatin organization, leading to changes in nuclear architecture. nih.gov

Research indicates that alterations in nuclear architecture are associated with several pathological conditions, notably cancer and certain laminopathies. nih.gov this compound's ability to influence chromatin structure through NAT10 inhibition suggests its potential relevance in understanding and potentially targeting these diseases at a cellular level. nih.gov

In the context of cancer, aberrant chromatin organization and altered nuclear morphology are common features that contribute to disease progression. Modulating these aspects via NAT10 inhibition by compounds like this compound provides a tool for investigating the cellular consequences of such alterations in cancer cells. nih.gov While general histone acetyltransferases (HATs) have been implicated in various cancers by regulating gene expression, cell cycle, DNA repair, and differentiation, the specific role and effects of this compound through NAT10 inhibition in diverse cancer types represent a focused area of investigation. genprice.com

Laminopathies, a group of genetic disorders caused by mutations in genes encoding nuclear lamins or associated proteins, are characterized by severe defects in nuclear structure and function. The modulation of chromatin organization by this compound offers a means to study how disrupting NAT10 activity impacts the compromised nuclear architecture in cells affected by laminopathies. nih.gov This line of research aims to elucidate the cellular mechanisms underlying these disorders and explore potential therapeutic avenues targeting nuclear envelope integrity and chromatin structure.

Computational and Advanced Research Approaches for Cay10685

In Silico Modeling and Simulation of CAY10685 Interactions

Computational modeling has been instrumental in elucidating the binding mechanisms and potential interaction partners of this compound at the molecular level.

Molecular Docking and Dynamics Simulations of this compound with Target Enzymes

Molecular docking and dynamics simulations have been pivotal in understanding the interaction of this compound with specific enzymes. A notable study investigated the interaction between this compound and Uridine Phosphorylase 1 (UPP1). researchgate.netresearchgate.net Molecular docking was employed to predict the binding pose of this compound within the active site of UPP1. researchgate.net

Computational Prediction of this compound Off-Target Binding and Polypharmacology

While specific computational studies predicting the off-target binding profile and polypharmacology of this compound are not extensively documented in publicly available literature, general in silico approaches are widely used for this purpose. These methods typically involve screening the compound against large databases of protein structures to identify potential off-target interactions. Techniques such as reverse docking, where the ligand is docked against a panel of known drug targets, can help predict potential unintended binding partners.

Furthermore, polypharmacology, the ability of a compound to interact with multiple targets, can be computationally assessed by analyzing the similarity of this compound to known polypharmacological agents and by using machine learning models trained on large datasets of compound-target interactions. nih.govnih.gov Such predictive studies are essential for anticipating potential side effects and for uncovering new therapeutic applications for the compound.

Rational Design and Synthesis of this compound Analogs and Derivatives

The chemical structure of this compound, particularly its identity as a "clickable" analog of the lysine (B10760008) acetyltransferase inhibitor CPTH2, provides a strong foundation for the rational design and synthesis of novel derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

This compound is an analog of CPTH2 (cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone), a known inhibitor of the Gcn5 histone acetyltransferase (HAT). nih.gov The structure-activity relationship (SAR) of this compound is therefore closely linked to that of the broader class of thiazole-containing HAT inhibitors.

The key structural features of this compound likely contributing to its activity include the chlorophenyl-thiazole core, which is crucial for binding to the target enzyme, and the cyclopentylidene hydrazone moiety. The defining feature of this compound is the incorporation of a terminal alkyne group, which makes it amenable to "click chemistry" reactions. nih.gov SAR studies on analogs would typically involve modifications at various positions of the thiazole (B1198619) and phenyl rings, as well as alterations to the cyclopentane (B165970) ring and the linker to the alkyne, to probe the effects on potency, selectivity, and cell permeability.

Strategic Development of Novel this compound-Based Chemical Probes

The presence of a terminal alkyne in this compound is a strategic design element that enables its use as a chemical probe. nih.gov This "clickable" handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

The development of this compound-based probes allows for a variety of applications in chemical biology. For instance, fluorescently tagged this compound can be used to visualize the subcellular localization of its target enzymes. Biotinylated versions can be employed in pull-down assays to identify the cellular binding partners of the compound, thereby confirming on-target engagement and discovering potential off-targets. nih.govrsc.org

Systems Biology Integration for Comprehensive this compound Pathway Analysis

Global Transcriptomic and Proteomic Profiling in Response to this compound Exposure

To understand the global cellular response to this compound, transcriptomic and proteomic profiling are indispensable tools. Transcriptomics, the study of the complete set of RNA transcripts, reveals how this compound exposure alters gene expression. Proteomics, the large-scale study of proteins, provides a direct look at the functional molecules of the cell.

Detailed research findings from hypothetical studies could be presented as follows:

Table 1: Illustrative Transcriptomic Data of this compound-Treated Cells

| Gene Symbol | Regulation | Fold Change | p-value | Biological Process |

| CDKN1A | Upregulated | 4.2 | <0.001 | Cell Cycle Arrest |

| IL-6 | Downregulated | -3.5 | <0.001 | Inflammation |

| BCL2 | Downregulated | -2.8 | <0.005 | Apoptosis |

| SOD2 | Upregulated | 3.1 | <0.001 | Oxidative Stress Response |

Table 2: Illustrative Proteomic Data of this compound-Treated Cells

| Protein Name | Regulation | Fold Change | p-value | Cellular Pathway |

| p53 | Upregulated | 2.9 | <0.001 | DNA Damage Response |

| Caspase-3 | Upregulated | 3.7 | <0.001 | Apoptosis |

| NF-kB | Downregulated | -2.5 | <0.005 | Inflammation |

| mTOR | Downregulated | -2.1 | <0.01 | Cell Growth and Proliferation |

Network Biology Approaches to Elucidate this compound-Modulated Cellular Pathways

Network biology offers a powerful framework for interpreting the complex datasets generated by transcriptomic and proteomic studies. By mapping the differentially expressed genes and proteins onto known protein-protein interaction networks, it is possible to identify key signaling pathways and cellular processes that are modulated by this compound.

This approach could reveal, for instance, that this compound treatment leads to the significant enrichment of proteins involved in the p53 signaling pathway, apoptosis, and the cellular response to oxidative stress, while simultaneously showing a depletion of proteins associated with cell cycle progression and inflammatory responses.

Future Directions and Emerging Research Avenues for this compound

The future of this compound research lies in exploring its potential roles in complex biological processes and identifying novel therapeutic applications.

This compound in the Study of Cellular Senescence and Aging Mechanisms

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and age-related diseases. mdpi.comnih.govkegg.jpnih.gov The hallmarks of senescent cells include changes in gene expression, morphology, and the secretion of a pro-inflammatory cocktail of cytokines and other factors known as the senescence-associated secretory phenotype (SASP). youtube.com Given the preliminary (hypothetical) data suggesting that this compound can modulate pathways related to cell cycle arrest and inflammation, its role in cellular senescence is a compelling area for future investigation.

Research in this area would aim to determine if this compound can induce or, conversely, prevent or clear senescent cells. Such studies could have significant implications for the development of therapies for age-related pathologies. nih.govnih.govmdpi.com

Exploration of Unconventional Biological Pathways Modulated by this compound

Beyond its expected mechanism of action, this compound may influence other, less conventional biological pathways. High-throughput screening and unbiased "omics" approaches could uncover novel targets and mechanisms. For instance, metabolomic studies could reveal unexpected alterations in cellular metabolism, or lipidomic analyses might show changes in the composition of cellular membranes in response to this compound. The exploration of these unconventional pathways could open up entirely new avenues for the therapeutic application of this compound.

Q & A

Basic Research Questions

Q. How to determine the optimal concentration range of CAY10685 for in vitro studies?

- Methodological Answer : Begin with dose-response experiments using logarithmic serial dilutions (e.g., 1 nM–100 µM) to establish IC50/EC50 values. Validate via kinetic assays (e.g., time-lapsed viability measurements) and include positive/negative controls (e.g., known inhibitors/solvent-only). Use nonlinear regression models (e.g., Hill equation) to analyze dose-response curves . Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What experimental protocols ensure reproducibility in this compound studies?

- Methodological Answer : Document reagent sources (e.g., supplier, batch number), storage conditions, and preparation steps (e.g., solvent, temperature). Follow standardized assays (e.g., MTT for cytotoxicity) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed supplemental materials with step-by-step protocols, as recommended for chemical reproducibility . For cell-based studies, report cell line authentication (STR profiling) and passage numbers .

Q. How to design a systematic literature review to identify gaps in this compound research?

- Methodological Answer : Use Boolean search strings (e.g., "this compound AND (mechanism OR pharmacokinetics)") across PubMed, Scopus, and Web of Science. Apply PRISMA guidelines for screening and inclusion/exclusion criteria. Map findings to frameworks like PICO (Population, Intervention, Comparison, Outcome) to highlight understudied areas (e.g., long-term toxicity or metabolite profiling) . Tools like VOSviewer can visualize research trends and knowledge clusters .

Advanced Research Questions

Q. How to resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite activity. Compare species-specific differences (e.g., murine vs. human liver microsomes) using in vitro-in vivo extrapolation (IVIVE). Analyze contradictory data through principal contradiction theory: identify the dominant factor (e.g., metabolic instability) driving discrepancies and validate via knock-in/knockout models .

Q. What statistical approaches validate the selectivity of this compound against off-target proteins?

- Methodological Answer : Employ high-throughput screening (e.g., kinase panels, proteome-wide affinity assays) with false-discovery rate (FDR) correction (e.g., Benjamini-Hochberg). Use cheminformatics tools (e.g., molecular docking, QSAR) to predict binding affinities. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics, CRISPR-Cas9 for target knockout). Report selectivity ratios (IC50 on-target/off-target) and confidence intervals .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Apply network pharmacology to identify hub targets and downstream pathways. Validate via functional assays (e.g., siRNA silencing of hub genes). Address data heterogeneity by normalizing batch effects and applying dimensionality reduction (e.g., PCA, UMAP) .

Data Presentation and Validation

- Tables : Include raw/processed data (e.g., IC50 values, p-values) in appendices. Use standardized formats for compound characterization (e.g., NMR shifts, HPLC purity) .

- Figures : Prioritize clarity in schematics (e.g., signaling pathways, chemical structures) and annotate statistical significance (e.g., asterisks for p<0.05) .

- Contradiction Analysis : Apply dialectical materialism frameworks to distinguish primary/secondary contradictions (e.g., efficacy vs. toxicity) and prioritize hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.